molecular formula C10H7ClN2O4 B2877973 1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione CAS No. 882081-32-5

1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione

Cat. No. B2877973
CAS RN: 882081-32-5
M. Wt: 254.63
InChI Key: RHPYGFLAYVWEKI-UHFFFAOYSA-N
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Description

“1-(4-Chloro-3-nitrophenyl)pyrrolidine-2,5-dione” is a chemical compound with the CAS Number: 882081-32-5. It has a molecular weight of 254.63 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H7ClN2O4/c11-7-2-1-6 (5-8 (7)13 (16)17)12-9 (14)3-4-10 (12)15/h1-2,5H,3-4H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrrole and pyrrolidine analogs have been studied for their diverse biological and medicinal importance .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 254.63 .

Scientific Research Applications

Enzyme Inhibition

Pyrrolidine diones have been synthesized and tested as inhibitors for various enzymes. For example, a study by Nolan et al. (1997) explored a series of substituted pyrrolidine diones as inhibitors of type 2 5α-reductase, an enzyme relevant in the context of androgen-related diseases such as benign prostatic hyperplasia. The study identified potent inhibitors within the series, demonstrating the potential of pyrrolidine diones in therapeutic applications (Nolan et al., 1997).

Photoluminescent Materials

Pyrrolidine dione derivatives have been used in the synthesis of photoluminescent materials. Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing pyrrolidine dione units that exhibit strong photoluminescence, indicating their potential use in electronic applications such as organic light-emitting diodes (OLEDs) (Beyerlein & Tieke, 2000).

Corrosion Inhibition

In the field of materials science, pyrrolidine diones have been evaluated for their effectiveness as corrosion inhibitors. Zarrouk et al. (2015) investigated new pyrrolidine dione derivatives for their inhibitory action against carbon steel corrosion in hydrochloric acid medium, finding them to be effective. This highlights the compound's potential in protecting industrial materials from corrosion (Zarrouk et al., 2015).

Organic Synthesis and Medicinal Chemistry

Pyrrolidine diones serve as key intermediates in organic synthesis, including the synthesis of complex molecules with potential medicinal applications. For instance, Angelov et al. (2023) reported on the synthesis of a pyrrolidine dione derivative with moderate antibacterial activity, illustrating the role of such compounds in the development of new antibacterial agents (Angelov et al., 2023).

Safety and Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements include H302, H312, and H332. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPYGFLAYVWEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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